molecular formula C21H23ClN2O5S B11228452 N-(1,3-benzodioxol-5-ylmethyl)-1-[(4-chlorobenzyl)sulfonyl]piperidine-3-carboxamide

N-(1,3-benzodioxol-5-ylmethyl)-1-[(4-chlorobenzyl)sulfonyl]piperidine-3-carboxamide

Cat. No.: B11228452
M. Wt: 450.9 g/mol
InChI Key: JDDRYZSTQCAVRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-[(4-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-3-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as medicinal chemistry and pharmacology. This compound features a benzodioxole ring, a chlorophenyl group, and a piperidine carboxamide moiety, making it a unique structure with diverse chemical properties.

Properties

Molecular Formula

C21H23ClN2O5S

Molecular Weight

450.9 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-1-[(4-chlorophenyl)methylsulfonyl]piperidine-3-carboxamide

InChI

InChI=1S/C21H23ClN2O5S/c22-18-6-3-15(4-7-18)13-30(26,27)24-9-1-2-17(12-24)21(25)23-11-16-5-8-19-20(10-16)29-14-28-19/h3-8,10,17H,1-2,9,11-14H2,(H,23,25)

InChI Key

JDDRYZSTQCAVRB-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)CC2=CC=C(C=C2)Cl)C(=O)NCC3=CC4=C(C=C3)OCO4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-[(4-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-3-CARBOXAMIDE typically involves multiple steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the condensation of catechol with formaldehyde.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a Friedel-Crafts alkylation reaction.

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate amine precursors.

    Coupling Reactions: The final compound is obtained by coupling the benzodioxole, chlorophenyl, and piperidine moieties under specific reaction conditions, often involving catalysts and solvents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-[(4-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-[(4-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-3-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-[(4-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or ion channels.

    Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine
  • 1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol

Uniqueness

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-[(4-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-3-CARBOXAMIDE is unique due to its combination of a benzodioxole ring, a chlorophenyl group, and a piperidine carboxamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.